molecular formula C19H16ClNO4S B15035282 (5Z)-3-[(4-chlorophenyl)methyl]-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

(5Z)-3-[(4-chlorophenyl)methyl]-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B15035282
M. Wt: 389.9 g/mol
InChI Key: AWTWGKCGSLLTPW-YVLHZVERSA-N
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Description

(5Z)-3-[(4-chlorophenyl)methyl]-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione: is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a dione moiety, and substituted with chlorophenyl and dimethoxyphenyl groups. It has garnered interest in various fields of research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[(4-chlorophenyl)methyl]-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the following steps:

    Formation of Thiazolidine Ring: The thiazolidine ring is formed by the reaction of a suitable amine with a carbonyl compound in the presence of a sulfur source.

    Introduction of Substituents: The chlorophenyl and dimethoxyphenyl groups are introduced through nucleophilic substitution reactions.

    Cyclization and Finalization: The final cyclization step involves the formation of the thiazolidine-2,4-dione core, which is achieved through intramolecular cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include:

    Batch Processing: Utilizing batch reactors to control reaction conditions precisely.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Implementing advanced purification techniques such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-[(4-chlorophenyl)methyl]-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Various substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-diabetic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-[(4-chlorophenyl)methyl]-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as cyclooxygenase, protein kinases, and nuclear receptors.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and glucose metabolism.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione with anti-diabetic properties.

    Pioglitazone: A thiazolidinedione used in the treatment of type 2 diabetes.

    Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness

(5Z)-3-[(4-chlorophenyl)methyl]-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazolidinediones.

Properties

Molecular Formula

C19H16ClNO4S

Molecular Weight

389.9 g/mol

IUPAC Name

(5Z)-3-[(4-chlorophenyl)methyl]-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H16ClNO4S/c1-24-15-8-5-13(9-16(15)25-2)10-17-18(22)21(19(23)26-17)11-12-3-6-14(20)7-4-12/h3-10H,11H2,1-2H3/b17-10-

InChI Key

AWTWGKCGSLLTPW-YVLHZVERSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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